![molecular formula C15H17BO4 B1401657 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one CAS No. 1408287-07-9](/img/structure/B1401657.png)
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one
Overview
Description
“6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one” is an organic compound that contains a borate functional group. It is a significant intermediate in the synthesis of various organic compounds . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-5-12-10-14(18)8-6-11(12)9-13/h5-10H,18H2,1-4H3
. This indicates that the compound has a molecular weight of 269.15 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 269.15 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
Organic Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronate ester group in the compound facilitates the transfer of the chromen-2-one moiety to other organic substrates, enabling the synthesis of diverse biologically active compounds and polymers.
Material Science
The compound’s boronate ester functionality is useful in material science for creating organic semiconductor thiophenes . These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in renewable energy and sustainable technologies.
Biological Applications
Organoboron compounds like 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one have applications in biology due to their stability and reactivity. They can be used as fluorescent probes to detect various biological molecules and ions, aiding in biological assays and diagnostic procedures .
Enzyme Inhibition
The compound’s boronate moiety can act as an enzyme inhibitor, offering a pathway to explore treatments for diseases where enzyme activity is dysregulated. It can be particularly useful in designing inhibitors for enzymes that are overexpressed in cancer cells, providing a targeted approach to cancer therapy .
Stimulus-Responsive Drug Carriers
Due to the reversible nature of the boronic ester bond, this compound can be incorporated into stimulus-responsive drug carriers . These carriers can respond to microenvironmental changes such as pH, glucose levels, and ATP concentrations, enabling controlled drug release in specific biological contexts .
Boron Neutron Capture Therapy (BNCT)
Lastly, compounds with boronate esters are explored in the context of BNCT , a cancer treatment method that uses boron-containing compounds to deliver lethal doses of radiation selectively to tumor cells . The compound’s ability to form stable complexes with biological molecules could potentially be harnessed to improve the efficacy of BNCT.
Safety and Hazards
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMMBPRFQZUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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